![molecular formula C13H18OS B14308908 Cyclopentanol, 1-[2-(phenylthio)ethyl]- CAS No. 114694-23-4](/img/structure/B14308908.png)
Cyclopentanol, 1-[2-(phenylthio)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanol, 1-[2-(phenylthio)ethyl]- is an organic compound that belongs to the class of alcohols It features a cyclopentanol moiety attached to a 2-(phenylthio)ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanol, 1-[2-(phenylthio)ethyl]- typically involves the reaction of cyclopentanol with 2-(phenylthio)ethyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclopentanol attacks the electrophilic carbon of the halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentanol, 1-[2-(phenylthio)ethyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone, while reduction could produce cyclopentane.
Applications De Recherche Scientifique
Cyclopentanol, 1-[2-(phenylthio)ethyl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclopentanol, 1-[2-(phenylthio)ethyl]- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenylthio group may interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanol: A simpler analog without the phenylthio group.
Cyclopentanol, 1-ethyl-: A similar compound with an ethyl group instead of the 2-(phenylthio)ethyl group.
Uniqueness
Cyclopentanol, 1-[2-(phenylthio)ethyl]- is unique due to the presence of the phenylthio group, which imparts distinct chemical and physical properties. This group can enhance the compound’s reactivity and interaction with biological targets, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
114694-23-4 |
|---|---|
Formule moléculaire |
C13H18OS |
Poids moléculaire |
222.35 g/mol |
Nom IUPAC |
1-(2-phenylsulfanylethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C13H18OS/c14-13(8-4-5-9-13)10-11-15-12-6-2-1-3-7-12/h1-3,6-7,14H,4-5,8-11H2 |
Clé InChI |
KFMVFSHDHPWLTC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(CCSC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


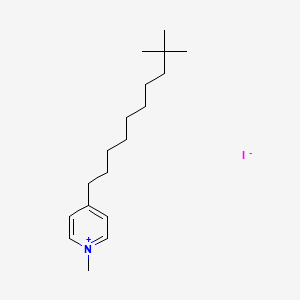
silane](/img/structure/B14308830.png)
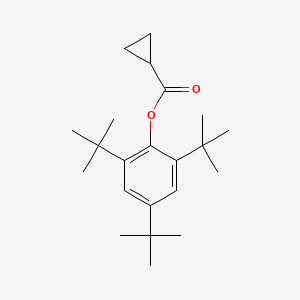
![3-(1,3-Thiazol-2(3H)-ylidene)[1,1'-biphenyl]-4(3H)-one](/img/structure/B14308833.png)

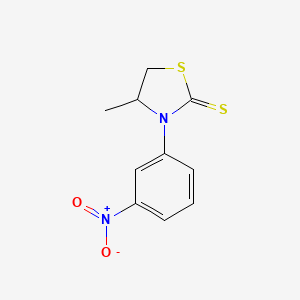
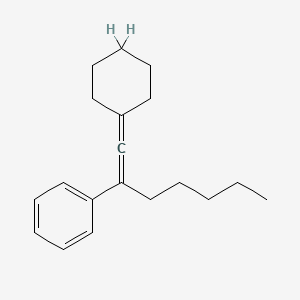


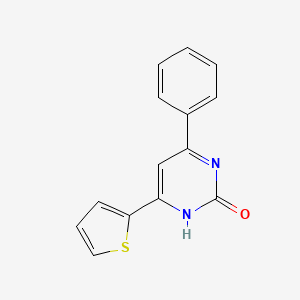
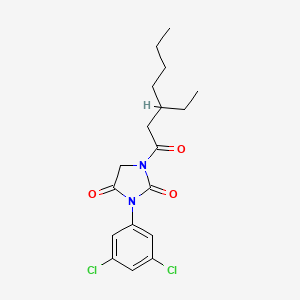
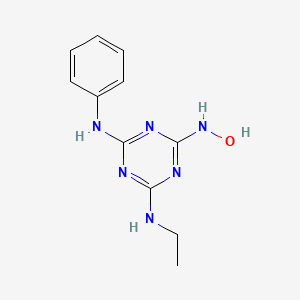
![(4-Chlorophenyl)[1-(octylsulfanyl)cyclopropyl]methanone](/img/structure/B14308876.png)
![[5-(1,3-Dioxolan-2-yl)-2-phenyl-6H-1,3-thiazin-4-yl]methanol](/img/structure/B14308897.png)
